molecular formula C13H23N3O B1487642 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine CAS No. 1218047-74-5

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine

Cat. No.: B1487642
CAS No.: 1218047-74-5
M. Wt: 237.34 g/mol
InChI Key: NMPPFZFJHGTMRP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine is a chemical compound with the molecular formula C13H23N3O and a molecular weight of 237.34 g/mol. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a piperazine ring, and a piperidine-2-carbonyl group also attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine typically involves multiple steps, starting with the formation of the cyclopropyl group and the piperazine ring. One common synthetic route involves the reaction of cyclopropylamine with piperidine-2-carboxylic acid chloride under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo-compounds, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Cyclopropyl-4-(piperidine-2-carbonyl)piperazine can be compared with other similar compounds, such as:

  • Piperazine derivatives: These compounds share the piperazine ring but may have different substituents or functional groups.

  • Cyclopropylamines: These compounds contain the cyclopropyl group but may have different core structures.

The uniqueness of this compound lies in its specific combination of the cyclopropyl group and the piperidine-2-carbonyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(4-cyclopropylpiperazin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(12-3-1-2-6-14-12)16-9-7-15(8-10-16)11-4-5-11/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPFZFJHGTMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCN(CC2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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